
2-(Cyclopentylideneamino)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentylideneamino)guanidine, also known as N’'-(cyclopentylideneamino)guanidine, is a compound with the CAS Number: 4364-76-5 and a molecular weight of 140.19 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C6H12N4 . Guanidines are well known as strong organic bases . They have the highest basicity compared with compounds having nitrogen atoms like amines, diamines, pyridines, and amidines .Chemical Reactions Analysis
Guanidines, including this compound, can act as nucleophilic catalysts . They are often used in various mechanistic aspects of guanidine-catalyzed reactions .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 140.19 and a linear formula of C6H12N4 .Applications De Recherche Scientifique
Biological Activities and Therapeutic Applications
Guanidine compounds, including 2-(Cyclopentylideneamino)guanidine, have been recognized for their significant biological activities and therapeutic applications. These compounds are involved in nucleophilic organocatalysis, anion recognition, and coordination chemistry. Notably, the guanidine functional group is a critical component in many pharmaceuticals, indicating its importance in drug discovery and development processes. Research highlights the discovery of guanidine derivatives with pharmacological actions including potential drugs for the central nervous system, anti-inflammatory agents, anti-diabetic and chemotherapeutic agents, as well as cosmetics (Sa̧czewski & Balewski, 2013).
Antiviral Properties
Specific guanidine derivatives have demonstrated potent antiviral properties. For instance, 9-(2-Hydroxyethoxymethyl)guanine, a guanine derivative, has been an effective selective inhibitor of herpes simplex virus replication. This highlights the potential of guanidine compounds in the development of antiviral therapies, showcasing their mechanism of action through the phosphorylation by virus-coded enzymes and the subsequent selective inhibition of viral DNA polymerases (Fyfe et al., 1978).
Cancer Research
Guanidine derivatives have also been explored for their anticancer potential. Novel guanidine compounds have shown promising anticancer activity against various cancer cell lines, including colon cancer, cervical cancer, and breast cancer. These findings indicate that guanidine compounds could be valuable in the development of new anticancer therapies (Pogorzelska et al., 2017).
Coordination Chemistry and Molecular Probes
In coordination chemistry, guanidine compounds have found use as ligands in the formation of metal complexes. These complexes have been studied for their potential applications in various fields, including as molecular probes for anions. The unique properties of guanidine derivatives facilitate their use in the development of new materials and sensors, further illustrating the wide-ranging applications of these compounds (Sola et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
2-(cyclopentylideneamino)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-6(8)10-9-5-3-1-2-4-5/h1-4H2,(H4,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOMZQCDDKGTHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN=C(N)N)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

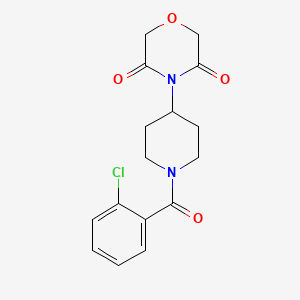

![5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675024.png)
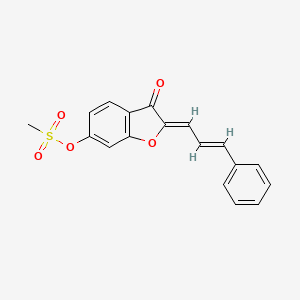

![Ethyl 3-(4-chlorophenyl)-5-(cyclopentanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)

![5-({2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2675036.png)
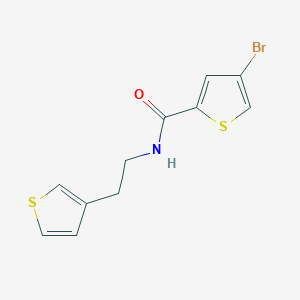
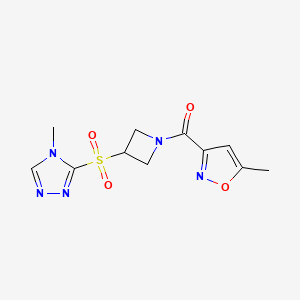
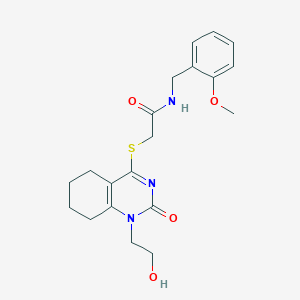
![(Z)-ethyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2675041.png)
![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2675042.png)
